
3-iodo-4-methyl-N-(3-morpholin-4-ylphenyl)benzamide
概要
説明
3-iodo-4-methyl-N-(3-morpholin-4-ylphenyl)benzamide is a complex organic compound that features a benzamide core structure with various functional groups, including an iodine atom, a methyl group, and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4-methyl-N-(3-morpholin-4-ylphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the iodination of 4-methylaniline to produce 3-iodo-4-methylaniline. This intermediate can then be reacted with 3-(4-morpholinyl)benzoic acid under appropriate conditions to form the desired benzamide compound. The reaction conditions often involve the use of coupling reagents and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-iodo-4-methyl-N-(3-morpholin-4-ylphenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly at the methyl group or the morpholine ring.
Coupling Reactions: The benzamide core can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the functional groups present in the molecule.
科学的研究の応用
3-iodo-4-methyl-N-(3-morpholin-4-ylphenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular pathways.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
作用機序
The mechanism of action of 3-iodo-4-methyl-N-(3-morpholin-4-ylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Iodo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide: Shares the core benzamide structure and a piperazine ring system.
Indole Derivatives: Various indole derivatives possess similar biological activities and are used in medicinal chemistry.
Uniqueness
3-iodo-4-methyl-N-(3-morpholin-4-ylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and iodine atom are particularly noteworthy, as they contribute to its reactivity and potential therapeutic applications.
特性
CAS番号 |
623907-44-8 |
|---|---|
分子式 |
C18H19IN2O2 |
分子量 |
422.3 g/mol |
IUPAC名 |
3-iodo-4-methyl-N-(3-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C18H19IN2O2/c1-13-5-6-14(11-17(13)19)18(22)20-15-3-2-4-16(12-15)21-7-9-23-10-8-21/h2-6,11-12H,7-10H2,1H3,(H,20,22) |
InChIキー |
LEOLFBXVVLSDHD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCOCC3)I |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
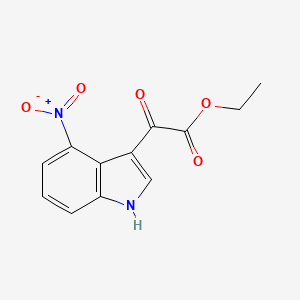

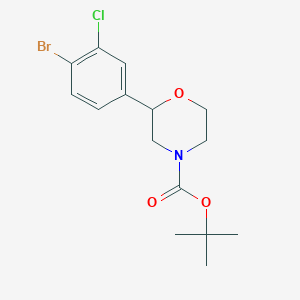
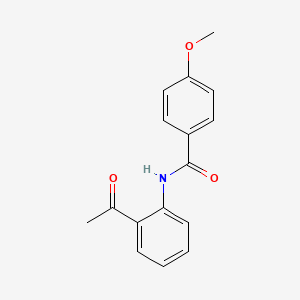
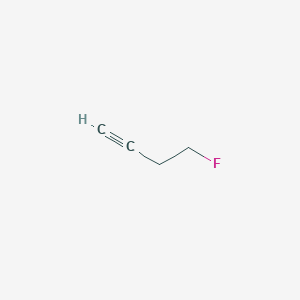
![7-(4-Bromophenyl)dibenzo[c,h]acridine](/img/structure/B8741261.png)

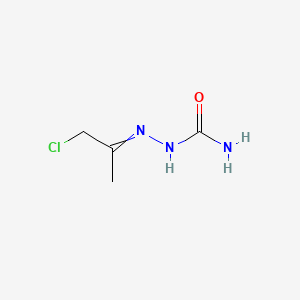


![[1,3]Dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B8741296.png)
![8-Bromo-3,7-difluorodibenzo[B,F][1,4]oxazepine](/img/structure/B8741301.png)
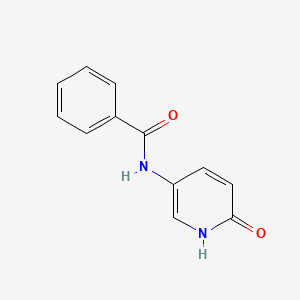
![2-(2-Bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B8741317.png)
